Pristinamycin

概要

説明

ストレプトマイセス・バージニア. この化合物はストレプトグラミン系の抗生物質に属し、グラム陽性菌による感染症の治療に使用されます。 さらに、牛、豚、鶏などの家畜の成長促進剤として使用されています .

準備方法

合成経路と反応条件: バージニアマイシン因子Sは、通常、ストレプトマイセス・バージニアを用いた発酵プロセスによって生産されます。 生産プロセスは、高収率株と最適化された発酵条件を用いてスケールアップできます。 例えば、ストレプトマイセス・バージニア VKM Ac-2738D株は、合成吸着樹脂添加による供給式発酵に使用され、収率が向上しています .

工業的生産方法: 工業的生産には、大型発酵槽でストレプトマイセス・バージニア株を培養することが含まれます。 その後、抗生物質はダイアイオン® HP21などの樹脂に吸着され、回収プロセスが簡素化されます。 抗生物質は、アセトン、塩化メチレン、アルコールなどの溶媒を使用して溶出し、溶出液は真空下で濃縮して乾燥製品を得ます .

化学反応の分析

Types of Chemical Reactions

Pristinamycin can undergo several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound and enhancing its properties.

Common Reagents and Conditions

-

Oxidation: Common oxidizing agents such as Tollens' reagent, Millon's reagent, and Fehling's reagent can be used.

-

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

-

Substitution: Substitution reactions often involve reagents like acetic anhydride and tosyl chloride.

Alkylation of Group B Streptogramins

Alkylation of group B streptogramins can lead to multiple products depending on the reaction conditions used . Diazomethane alkylates both the hydroxyl group and the pyridyl-nitrogen of the picolinic acid residue, affording a mixture of betaine and methyl ether. This compound IA reacts with methyl iodide or methyl sulfate, yielding the quaternary ammonium salt of the 4-dimethylamino function .

Examples of Chemical Modifications

This compound IA can be modified in a two-step procedure to yield derivatives possessing a tricyclic nucleus or a substituted pyrrole ring . Examples include:

-

(N-Methyl carboxyethyl 3-oxydo 2-pyridinio-1 carbonyl)-l -des(-3-hydroxy-picolinoyl) this compound IA

-

(TV-Methyl carboxyethyl 3-oxydo 2-pyridinio-1 carbonyl)-l -des(-3-hydroxy-picolinoyl) this compound IA

Impact of Chemical Reactions

The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial activity and stability.

Regulation of this compound Production

This compound production in Streptomyces pristinaespiralis Pr11 is tightly regulated by an interplay between different repressors and activators . A detailed investigation of all this compound regulators revealed insight into a complex signaling cascade responsible for the fine-tuned regulation of this compound production in S. pristinaespiralis .

科学的研究の応用

Virginiamycin Factor S has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of cyclic peptides.

Biology: It serves as a tool to investigate the mechanisms of protein synthesis inhibition in bacteria.

Medicine: It is used to develop new antibiotics and to study antibiotic resistance mechanisms.

Industry: It is employed as a feed additive to promote growth in livestock and to prevent microbial contamination in ethanol production

作用機序

バージニアマイシン因子Sは、細菌リボソームの50Sリボソームサブユニットに結合することで効果を発揮し、タンパク質合成を阻害します。 この作用は、アミノ酸間のペプチド結合の形成を阻害し、ペプチド鎖の伸長を効果的に停止させます。 この化合物は、ヒトの60Sリボソームタンパク質L37を標的にしています .

類似化合物:

プリスティナマイシン: 作用機序が類似した、別のストレプトグラミン系抗生物質。

キヌプリスチン/ダルフォプリスチン: 同様に50Sリボソームサブユニットを標的にする、併用抗生物質。

ミカマイシン: バージニアマイシンと構造的に類似した、環状ペプチド系抗生物質

独自性: バージニアマイシン因子Sは、バージニアマイシン因子Mとの特異的な組み合わせによりユニークであり、相乗効果によって抗菌活性を強化します。 この組み合わせは、グラム陽性菌に対して特に効果的で、医療および工業用途の両方で広く使用されています .

類似化合物との比較

Pristinamycin: Another streptogramin antibiotic with a similar mechanism of action.

Quinupristin/Dalfopristin: A combination antibiotic that also targets the 50S ribosomal subunit.

Mikamycin: A cyclic peptide antibiotic with structural similarities to virginiamycin

Uniqueness: Virginiamycin Factor S is unique due to its specific combination with Virginiamycin Factor M, which enhances its antimicrobial activity through a synergistic effect. This combination is particularly effective against gram-positive bacteria and is widely used in both medical and industrial applications .

生物活性

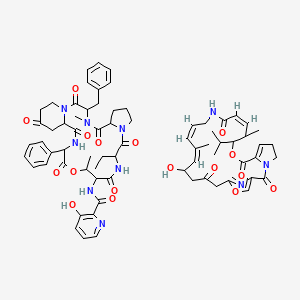

Pristinamycin is a streptogramin antibiotic, primarily utilized for treating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. It is composed of two components: this compound I and this compound II, which work synergistically to inhibit bacterial protein synthesis. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. Specifically, this compound II inhibits the binding of aminoacyl-tRNA, while this compound I facilitates this process, enhancing the overall antibacterial effect. The structural characteristics of these compounds are crucial for their interaction with the ribosome, as evidenced by crystallographic studies revealing hydrogen bonds and hydrophobic interactions that stabilize the antibiotic-ribosome complex .

Antibacterial Spectrum

This compound exhibits significant activity against various Gram-positive pathogens. The following table summarizes its effectiveness against key bacterial strains:

Case Studies

- Osteoarticular Infections : A study involving 27 patients with osteoarticular infections showed a combined cure rate of 70% with this compound therapy. Most cases involved multiresistant Staphylococcus aureus (MRSA). The treatment was well tolerated, with minor gastrointestinal disturbances reported in some patients .

- Macrolide-Resistant Mycoplasma : In a clinical setting, this compound was evaluated for treating macrolide-resistant Mycoplasma genitalium infections. Of the 114 patients treated, a microbiological cure was achieved in 75% of cases. Gastrointestinal side effects were minimal, occurring in only 7% of patients .

- Toxic Epidermal Necrolysis : A case report highlighted a severe adverse reaction where a patient developed toxic epidermal necrolysis shortly after starting treatment with this compound. This underscores the need for monitoring adverse effects during therapy .

Resistance Patterns

Research indicates that although resistance to this compound is relatively low among Staphylococcus aureus strains, there has been an increase in resistant strains in certain hospital settings. A study noted that the frequency of this compound-resistant S. aureus increased from 1% to over 11% within a few years, correlating with higher consumption rates of the antibiotic .

特性

IUPAC Name |

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTQIFVKRXBCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H84N10O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow solid; [Merck Index] | |

| Record name | Virginiamycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-yellow powder | |

CAS No. |

11006-76-1 | |

| Record name | Virginiamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-120 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of virginiamycin, and how does this interaction lead to its antibiotic activity?

A1: Virginiamycin targets bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis [, , , ]. This interaction disrupts the elongation of polypeptide chains by primarily affecting the peptidyl transferase center [].

Q2: How does virginiamycin M enhance the binding of virginiamycin S to ribosomes?

A2: Virginiamycin M binding to ribosomes induces a conformational change in the 50S subunit, specifically reducing the accessibility of the virginiamycin S binding site []. This alteration leads to a decrease in the dissociation rate of virginiamycin S, thereby enhancing its overall binding affinity [].

Q3: Does virginiamycin affect nucleic acid synthesis in bacteria?

A3: While virginiamycin's primary target is bacterial ribosomes, its inhibition of protein synthesis indirectly impacts nucleic acid metabolism [, ]. The synthesis of 23S ribosomal RNA (rRNA) is specifically inhibited, and the methylation and metabolic stability of rRNA are also affected [, ].

Q4: What types of molecules make up the virginiamycin complex?

A4: Virginiamycin consists of two main components: a macrocyclic lactone containing a peptide portion, and cyclodepsipeptides [].

Q5: Which part of the virginiamycin S molecule is responsible for its intrinsic fluorescence?

A5: The 3-hydroxypicolinyl residue of virginiamycin S contributes to its intrinsic fluorescence, a property utilized in various studies to investigate its binding kinetics [, ].

Q6: Is virginiamycin stable in the rumen, and does long-term exposure lead to microbial adaptation?

A6: While virginiamycin demonstrates some level of stability in the rumen, long-term exposure can lead to microbial adaptation, potentially reducing its effectiveness [, ]. This adaptation was observed in sheep receiving barley supplemented with virginiamycin over extended periods [].

Q7: Does virginiamycin exhibit any catalytic properties?

A7: The provided research articles primarily focus on the antibiotic properties of virginiamycin. There is no evidence suggesting that it functions as a catalyst in any known biological reactions.

Q8: Have computational methods been applied to understand virginiamycin's mode of action or to design derivatives?

A8: While the provided research predates widespread use of computational chemistry in drug discovery, fluorescence energy transfer experiments have been utilized to map the binding site of virginiamycin S on the bacterial ribosome [].

Q9: Are there any specific formulation strategies mentioned for improving the stability, solubility, or bioavailability of virginiamycin?

A10: One study describes the development of a virginiamycin microemulsion, aiming to enhance its practicality of administration and potentially improve its antibacterial effectiveness [].

Q10: What information is available regarding the environmental impact of virginiamycin?

A11: Research indicates that virginiamycin undergoes biodegradation in soil, with a half-life ranging from 87 to 173 days depending on the soil type []. This suggests that it does not persist indefinitely in the environment.

Q11: Are there any details available regarding the absorption, distribution, metabolism, and excretion of virginiamycin in animals?

A12: One study examined the depletion of virginiamycin residues in the milk of dairy cows treated with the antibiotic []. The study concluded that milk from treated cows could be considered safe for human consumption after a zero-day withdrawal period [].

Q12: Has virginiamycin been investigated for its efficacy in controlling periodontal disease in cattle?

A13: Yes, research demonstrates that virginiamycin effectively controls and prevents gingivitis and necrotizing gingivitis in cattle [, ]. Daily administration of virginiamycin significantly reduced the occurrence of these periodontal diseases compared to a control group [].

Q13: Does virginiamycin resistance confer cross-resistance to other antibiotics?

A15: Yes, cross-resistance between virginiamycin and quinupristin-dalfopristin, another streptogramin antibiotic, has been observed []. This cross-resistance is a concern for the treatment of multidrug-resistant Enterococcus faecium infections [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。